molecular formula C13H18N2O3 B1395868 Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate CAS No. 1219967-21-1

Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate

Cat. No.: B1395868
CAS No.: 1219967-21-1
M. Wt: 250.29 g/mol
InChI Key: YKAISKCQPUZFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate is an organic compound with the molecular formula C13H18N2O3. This compound is characterized by the presence of an ethyl ester group, an amino group, and a hydroxy-substituted pyrrolidine ring attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the pyrrolidine ring can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to replace the ester group.

Major Products Formed

    Oxidation: Formation of 3-amino-4-(3-oxo-1-pyrrolidinyl)benzoate.

    Reduction: Formation of ethyl 3-amino-4-(3-aminopyrrolidinyl)benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-(3-oxo-1-pyrrolidinyl)benzoate
  • Ethyl 3-amino-4-(3-aminopyrrolidinyl)benzoate
  • Ethyl 3-amino-4-(3-methylpyrrolidinyl)benzoate

Uniqueness

Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate is unique due to the presence of the hydroxy-substituted pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name

ethyl 3-amino-4-(3-hydroxypyrrolidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-18-13(17)9-3-4-12(11(14)7-9)15-6-5-10(16)8-15/h3-4,7,10,16H,2,5-6,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAISKCQPUZFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCC(C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.